molecular formula C11H12N2O3 B1680678 (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 17469-40-8

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No. B1680678
CAS RN: 17469-40-8
M. Wt: 220.22 g/mol
InChI Key: LDCYZAJDBXYCGN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride” is a derivative of indole, which is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indole derivatives are generally synthesized from tryptophan .

properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.ClH/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXSIINOEZOYDN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride
Reactant of Route 2
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride
Reactant of Route 3
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride
Reactant of Route 4
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride
Reactant of Route 5
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride
Reactant of Route 6
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride

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